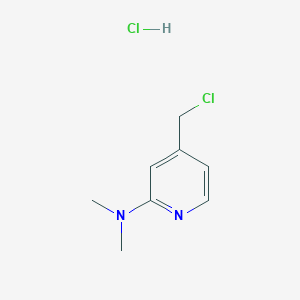

4-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride

説明

4-(Chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride is a pyridine derivative featuring a chloromethyl (-CH₂Cl) group at the 4-position and a dimethylamino (-N(CH₃)₂) group at the 2-position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. Its reactivity is primarily driven by the electrophilic chloromethyl group, which facilitates alkylation or nucleophilic substitution reactions, and the dimethylamino group, which can act as a weak base or participate in coordination chemistry .

特性

IUPAC Name |

4-(chloromethyl)-N,N-dimethylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.ClH/c1-11(2)8-5-7(6-9)3-4-10-8;/h3-5H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCNYDFLEGLASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride typically involves the chloromethylation of N,N-dimethylpyridin-2-amine. This can be achieved by reacting N,N-dimethylpyridin-2-amine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of 4-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.

化学反応の分析

Types of Reactions

4-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.

Oxidation Reactions: Products include N-oxides or other oxidized forms.

Reduction Reactions: Products include reduced pyridine derivatives.

科学的研究の応用

Applications in Organic Synthesis

- Nucleophilic Catalysis : The compound acts as a nucleophilic catalyst in various organic reactions, including esterification and acylation processes. Its basicity allows it to facilitate the formation of reactive intermediates, thereby accelerating reaction rates .

- Building Block for Drug Development : It serves as a versatile building block for synthesizing biologically active compounds. The chloromethyl group can be substituted with various nucleophiles, leading to the development of new pharmaceuticals targeting different biological pathways .

- Functionalization of Aromatic Compounds : The presence of the chloromethyl group enables electrophilic substitution reactions, allowing for the functionalization of aromatic rings. This property is crucial in designing compounds with specific pharmacological activities .

Biological Applications

- Anticancer Activity : Research has shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds derived from 4-(chloromethyl)-N,N-dimethylpyridin-2-amine have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

作用機序

The mechanism of action of 4-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The dimethylamine groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

5-(Chloromethyl)-N,N-Dimethylpyridin-2-amine Hydrochloride

- Structural Difference : The chloromethyl group is at the 5-position instead of the 4-position.

- For example, the 5-substituted derivative may exhibit reduced steric interference in coupling reactions compared to the 4-substituted analog .

- Applications : Both isomers are used in drug synthesis, but the 4-substituted variant is more commonly reported in intermediates for kinase inhibitors .

2-(Chloromethyl)-4-Methoxy-3,5-Dimethylpyridine Hydrochloride

- Structural Features : Contains a methoxy (-OCH₃) group at the 4-position and methyl groups at 3- and 5-positions.

- Reactivity: The electron-donating methoxy group deactivates the pyridine ring, reducing electrophilicity compared to the dimethylamino-substituted compound. This makes it less reactive in nucleophilic substitutions but more stable under acidic conditions .

Heterocyclic Chloromethyl Derivatives

4-(Chloromethyl)-1,5-Dimethyl-1H-Pyrazole Hydrochloride

- Core Structure: Pyrazole ring (non-aromatic nitrogen heterocycle) vs. pyridine (aromatic).

- Reactivity : Pyrazole’s lower aromaticity increases susceptibility to electrophilic attack. The chloromethyl group here is more reactive than in pyridine derivatives, favoring alkylation in peptide synthesis .

- Applications : Widely used in agrochemicals, whereas pyridine-based analogs are prioritized in pharmaceuticals .

3,4-Dimethoxy-2-Chloromethylpyridine Hydrochloride

- Functional Groups : Dimethoxy (-OCH₃) substituents at 3- and 4-positions.

- Electronic Effects: The electron-rich ring diminishes the electrophilicity of the chloromethyl group, requiring harsher conditions for substitution reactions. This contrasts with the electron-withdrawing dimethylamino group in the target compound, which enhances electrophilicity .

Amine-Functionalized Chloromethyl Compounds

2-Dimethylaminoethyl Chloride Hydrochloride

- Structure: Linear aliphatic chain with a terminal chloromethyl and dimethylamino group.

- Reactivity : The absence of an aromatic ring results in faster hydrolysis of the chloromethyl group but limits applications in aromatic coupling reactions. It is primarily used in quaternary ammonium salt synthesis .

N,N-Dimethylaminoethanol Derivatives

- Comparison: Compounds like N,N-dimethylaminoethanol lack the chloromethyl group but share the dimethylamino functionality. These are used as catalysts or ligands, whereas the target compound’s chloromethyl group expands its utility in cross-coupling reactions .

Key Data and Research Findings

生物活性

4-(Chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride, a derivative of pyridine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its chloromethyl and dimethylamino groups, which contribute to its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(Chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride is C8H10ClN2·HCl. The presence of the chloromethyl group enhances its electrophilicity, making it a suitable candidate for nucleophilic substitution reactions. The dimethylamino group contributes to the compound's basicity and nucleophilicity, facilitating various chemical reactions.

Mechanisms of Biological Activity

The biological activity of 4-(Chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways. For example, it can inhibit glycosidases and glucosidases, which are crucial in carbohydrate metabolism .

- Receptor Modulation : It may interact with various receptors in the body, influencing signal transduction pathways. Such interactions can lead to altered physiological responses.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that 4-(Chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride may also possess such activity.

Biological Activity Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits glycosidases | |

| Antimicrobial Effects | Potential activity against bacteria | |

| Receptor Interaction | Modulates receptor activity |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds that provide insights into the potential effects of 4-(Chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride:

- Antiviral Activity : Research on similar pyridine derivatives has shown promising antiviral properties against various viruses, including SARS-CoV-2. Compounds targeting viral proteases have demonstrated significant efficacy in inhibiting viral replication .

- Antileishmanial Properties : Amine-linked flavonoids have been shown to exhibit potent antileishmanial activities in vitro. These findings suggest that similar structural motifs may enhance the efficacy of 4-(Chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride against parasitic infections .

- Catalytic Applications : Although primarily focused on catalytic roles, studies involving DMAP (a related compound) highlight its utility as a catalyst in acylation reactions under mild conditions, which could relate to the synthetic utility of 4-(Chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride in pharmaceutical applications .

Q & A

Q. What are the optimized synthetic routes for 4-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride, and how can yield be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a related pyridine derivative (N-(4-Chlorophenyl)-4-methylpyridin-2-amine) was synthesized by heating 2-chloro-4-methylpyridine with 4-chloroaniline, followed by extraction with diethyl ether and recrystallization from ethanol . Key variables affecting yield include:

- Reaction temperature and duration : Prolonged heating (e.g., 2 hours at reflux) ensures complete substitution.

- Solvent choice : Ethanol or water-ether mixtures aid in purification.

- Catalysts : Base-free conditions or DMAP derivatives (e.g., 4-(N,N-dimethylamino)pyridine hydrochloride) can accelerate reactions .

- Crystallization : Recrystallization from ethanol enhances purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

- X-ray crystallography : Resolves dihedral angles (e.g., 48.03° between aromatic rings) and hydrogen-bonding networks (e.g., N–H⋯N synthons forming 8-membered rings) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., chloromethyl at C4, dimethylamine at N,N-position). Key signals include δ ~2.8 ppm (N(CH₃)₂) and δ ~4.5 ppm (CH₂Cl) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 191.05 for C₇H₁₁ClN₂·HCl) .

Q. What standardized methods ensure purity and stability during storage?

Methodological Answer:

- HPLC/GC-MS : Quantify impurities using C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) .

- Stability protocols : Store at 2–8°C in anhydrous conditions; monitor hydrolytic degradation of the chloromethyl group via periodic NMR .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling or alkylation reactions?

Methodological Answer: The chloromethyl moiety acts as an electrophilic site for nucleophilic substitution. For example:

- Suzuki-Miyaura coupling : Pd-catalyzed reactions with aryl boronic acids require inert conditions (e.g., THF, 60°C) to retain Cl–CH₂– stability .

- Alkylation of amines : React with primary/secondary amines (e.g., piperidine) in DMF at 80°C to form quaternary ammonium salts, monitored by TLC .

- Computational insights : DFT studies predict charge distribution (Cl atom: partial δ−, CH₂: δ+), guiding solvent selection (polar aprotic solvents enhance reactivity) .

Q. What are the pharmacological applications of this compound, and how is its bioactivity validated?

Methodological Answer:

- Antimicrobial agents : Derivatives inhibit DNA gyrase (IC₅₀ ~5 µM) via structural analogs tested against S. aureus and E. coli using broth microdilution .

- Enzyme inhibition : Assess binding to kinases (e.g., EGFR) via fluorescence polarization assays. IC₅₀ values correlate with substituent electronegativity .

- In vivo models : Zebrafish toxicity studies (LD₅₀ >100 mg/kg) and murine pharmacokinetics (t₁/₂ ~3 hours) guide therapeutic potential .

Q. How can computational modeling optimize derivatives for target specificity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters; RMSD <2.0 Å validates poses) .

- QSAR models : Correlate logP values (calculated: ~1.8) with membrane permeability; chloromethyl groups enhance lipophilicity .

- MD simulations : Analyze stability of protein-ligand complexes (e.g., 100 ns trajectories in GROMACS) to prioritize stable derivatives .

Contradictions and Resolutions

- Synthesis yields : reports ~70% yield via ether extraction, while cites 85% using THF. Resolution: Solvent polarity affects phase separation; THF minimizes intermediate loss.

- Bioactivity : highlights antimicrobial activity, but notes limited CNS penetration. Resolution: Modify substituents (e.g., add hydroxyl groups) to balance lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。